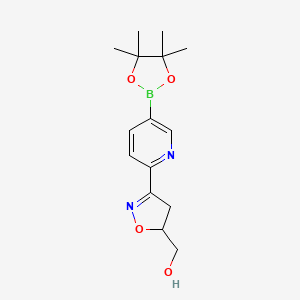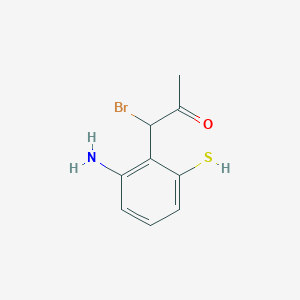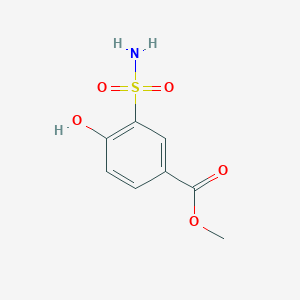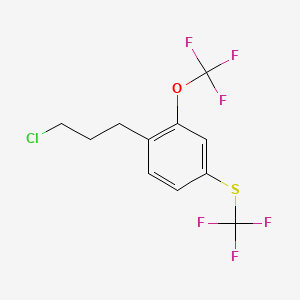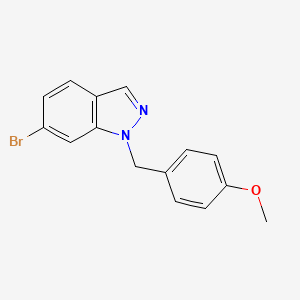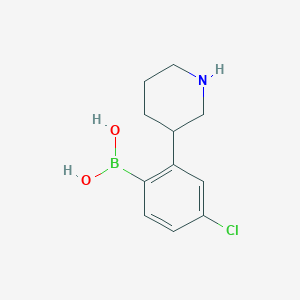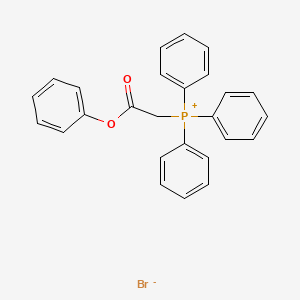
(2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C26H22BrO2P. It is known for its unique structure, which includes a triphenylphosphonium group and a phenoxyethyl moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable phenoxyethyl halide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can also be reduced under specific conditions to yield reduced forms.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate temperatures and may require the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phenoxyethyl phosphine oxides, while substitution reactions can produce a variety of substituted phenoxyethyl derivatives.
Scientific Research Applications
(2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonium compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium group is known to facilitate the compound’s entry into cells, where it can exert its effects by modulating various biochemical pathways. The phenoxyethyl moiety may also contribute to the compound’s overall activity by interacting with specific molecular sites.
Comparison with Similar Compounds
Similar Compounds
Phenacyltriphenylphosphonium bromide: Similar in structure but with a phenacyl group instead of a phenoxyethyl group.
(Methoxymethyl)triphenylphosphonium chloride: Contains a methoxymethyl group instead of a phenoxyethyl group.
(Cyanomethyl)triphenylphosphonium chloride: Features a cyanomethyl group in place of the phenoxyethyl group.
Uniqueness
(2-Oxo-2-phenoxyethyl)(triphenyl)phosphanium bromide is unique due to its specific combination of the phenoxyethyl and triphenylphosphonium groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
102690-40-4 |
|---|---|
Molecular Formula |
C26H22BrO2P |
Molecular Weight |
477.3 g/mol |
IUPAC Name |
(2-oxo-2-phenoxyethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H22O2P.BrH/c27-26(28-22-13-5-1-6-14-22)21-29(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 |
InChI Key |
GKQDVHDFVYQDNV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


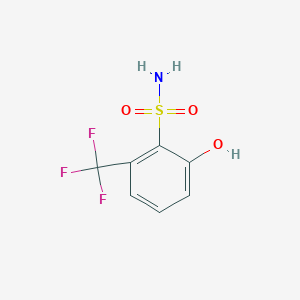

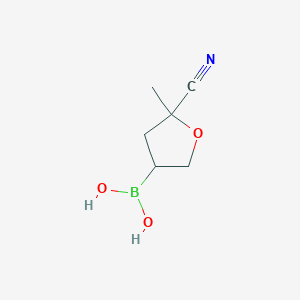
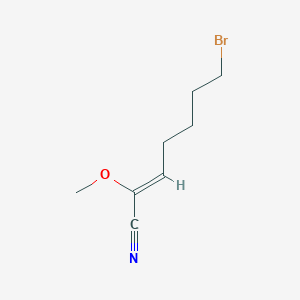
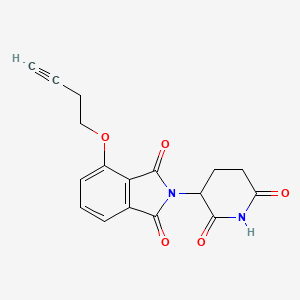
![disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B14071424.png)

